1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione
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Overview
Description
1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving suitable dicarboxylic acid derivatives.
Introduction of the Piperidine Moiety: This step involves the reaction of the pyrrolidine-2,5-dione with a piperidine derivative under controlled conditions.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Final Coupling with the Pyridine Derivative: The final step involves coupling the intermediate with a pyridine derivative, typically through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione Derivatives: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Compounds featuring the piperidine moiety with various functional groups.
Sulfonyl-Substituted Compounds: Molecules containing sulfonyl groups attached to different core structures.
Uniqueness
1-{4-[(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)sulfonyl]phenyl}pyrrolidine-2,5-dione is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O5S/c1-16-13-19(10-11-23-16)30-15-17-3-2-12-24(14-17)31(28,29)20-6-4-18(5-7-20)25-21(26)8-9-22(25)27/h4-7,10-11,13,17H,2-3,8-9,12,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLEXPZLSRBTYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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